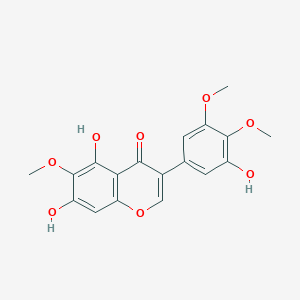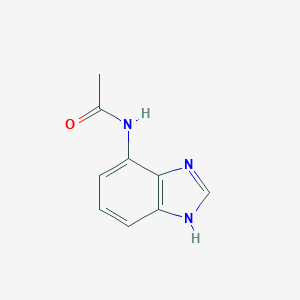
2-Chloro-N-(4-diethylamino-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(4-diethylamino-phenyl)-acetamide is a chemical compound with the molecular formula C17H19ClN2O and a molecular weight of 302.79856 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-N-(4-diethylamino-phenyl)-acetamide are not well-documented in the available resources. The molecular weight is known to be 302.79856 .Aplicaciones Científicas De Investigación
Herbicide Metabolism and Carcinogenicity
- Chloroacetamide herbicides like acetochlor and alachlor metabolize to compounds such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), which are involved in carcinogenic pathways in rats. These compounds undergo further metabolism in both rat and human liver microsomes, indicating a complex metabolic activation pathway leading to carcinogenic products (Coleman et al., 2000).
Antibacterial Agents
- Compounds like 2-(4-chlorophenyl)-N-(4-oxo-2-aryl(1,3 thiazolidin-3-yl))acetamides have been synthesized and evaluated for their antibacterial activity against various bacteria. These studies focus on understanding the relationship between chemical structure and antibacterial efficacy (Desai et al., 2008).
Analgesic and Anti-Inflammatory Activities
- Research into derivatives of 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide has shown potential in developing new analgesic and anti-inflammatory agents. These derivatives have been compared to standard drugs like diclofenac sodium for their efficacy (Alagarsamy et al., 2015).
Molecular Conformations
- Studies on molecular conformations of derivatives like 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides have been conducted to understand their chemical properties and potential applications (Ishmaeva et al., 2015).
Anticancer Activities
- Research into 2-(substituted phenoxy) acetamide derivatives has explored their potential as anticancer agents, with specific focus on compounds that show activity against various cancer cell lines (Rani et al., 2014).
Environmental Fate of Herbicides
- Studies on alachlor, a chloroacetanilide herbicide structurally related to 2-chloro-N-(4-diethylamino-phenyl)-acetamide, have investigated its environmental fate and metabolism. This includes the examination of its biodegradation by bacteria and the subsequent environmental impact (Lee & Kim, 2022).
Propiedades
IUPAC Name |
2-chloro-N-[4-(diethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-3-15(4-2)11-7-5-10(6-8-11)14-12(16)9-13/h5-8H,3-4,9H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMFUUOPDUHKBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4-diethylamino-phenyl)-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-fluoropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B162175.png)
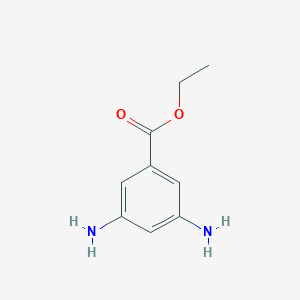
![4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide](/img/structure/B162177.png)
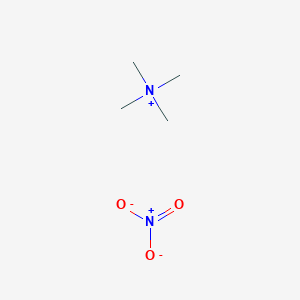


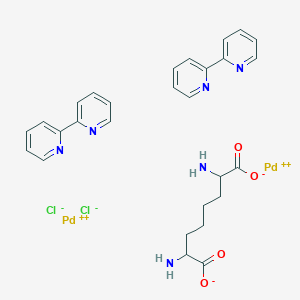

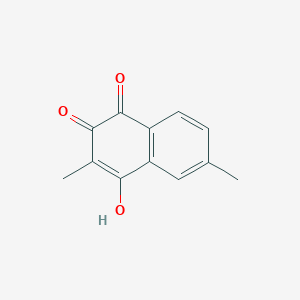
![N-[(1H-Benzimidazol-2-yl)methyl]urea](/img/structure/B162193.png)


